

Chemical structure and properties of Fenfuram

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An In-depth Technical Guide to **Fenfuram**: Chemical Structure and Properties

Introduction

Fenfuram is a chemical compound classified within the amide and furan groups, specifically as a furancarboxamide.[1] It was developed by Shell as a systemic fungicide and introduced to the market in 1974.[1][2] Primarily used as a seed treatment, **Fenfuram** was effective in controlling bunt and smut diseases in cereals.[3][4] Its mechanism of action involves the inhibition of succinate dehydrogenase, a critical enzyme in the mitochondrial respiratory chain.[3][5] Although historically significant, **Fenfuram** is now considered obsolete and is no longer approved for use as a plant protection agent in the European Union and other regions.[1][3] This guide provides a detailed overview of its chemical structure, properties, synthesis, and analytical methodologies for a scientific audience.

Chemical Identity and Structure

Fenfuram is an anilide compound characterized by a 2-methyl-2-furoyl N-acyl group.[3][4] Its chemical identity is well-defined by various nomenclature systems and registry numbers.



Identifier	Value	Reference
IUPAC Name	2-methyl-N-phenylfuran-3- carboxamide	[4][6]
CAS Number	24691-80-3	[3][6][7]
Molecular Formula	C12H11NO2	[3][8]
Canonical SMILES	CC1=C(C=CO1)C(=O)NC2=C C=CC=C2	[3]
InChI Key	JFSPBVWPKOEZCB- UHFFFAOYSA-N	[3][8]
Synonyms	Panoram, WL 22361, 2- Methyl-3-furanilide	[4]

Physicochemical and Toxicological Properties

The properties of **Fenfuram** determine its environmental fate and biological interactions. It is moderately soluble in water but soluble in a range of organic solvents.[3] While it exhibits low oral toxicity to humans, data on potential chronic effects are limited.[3]

Property	Value	Reference
Molecular Weight	201.22 g/mol	[4][8]
Monoisotopic Mass	201.078978594 Da	[4]
XlogP (Predicted)	2.2	[9]
Pesticide Type	Fungicide	[3]
Substance Group	Fenanilide fungicide	[3]
Mode of Action	Succinate Dehydrogenase Inhibitor	[3][5]

Experimental Protocols



Synthesis of Fenfuram

The commercial production of **Fenfuram** involves the acylation of aniline with 2-methyl-2-furoyl chloride.[3] A general laboratory-scale synthesis can be derived from established chemical principles.[1]

Objective: To synthesize **Fenfuram** (2-methyl-N-phenylfuran-3-carboxamide).

Materials:

- Glycolaldehyde
- Ethyl acetoacetate
- Aniline
- Thionyl chloride (SOCl₂)
- Pyridine or Triethylamine (base)
- Dichloromethane (solvent)
- Standard laboratory glassware and purification apparatus

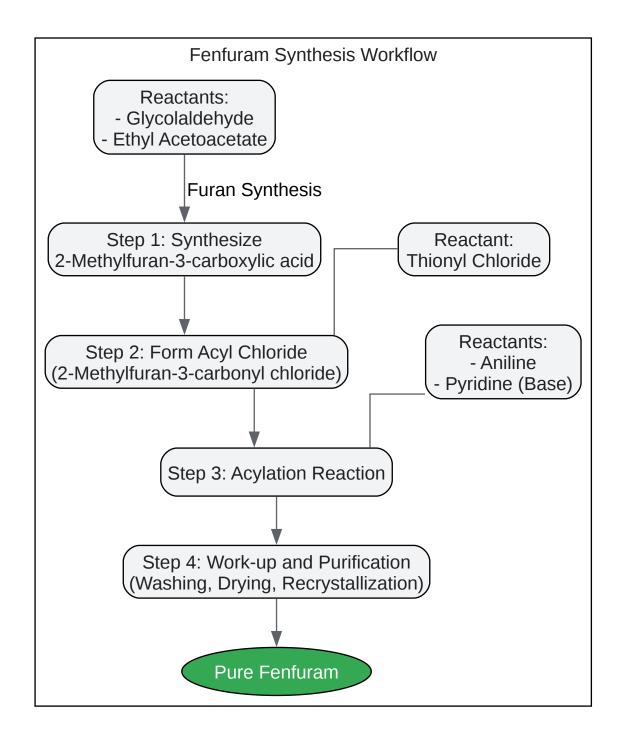
Methodology:

- Synthesis of 2-Methylfuran-3-carboxylic acid:
 - React glycolaldehyde with ethyl acetoacetate in a suitable solvent to form the furan ring structure, yielding 2-methylfuran-3-carboxylic acid. This is a standard furan synthesis (e.g., a variation of the Feist-Benary furan synthesis).
 - Purify the resulting carboxylic acid product through recrystallization or column chromatography.
- Formation of Acyl Chloride:
 - In a fume hood, treat the synthesized 2-methylfuran-3-carboxylic acid with an excess of thionyl chloride.



- Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases, indicating the formation of 2-methylfuran-3-carbonyl chloride.
- Remove the excess thionyl chloride by distillation under reduced pressure.
- Acylation of Aniline:
 - Dissolve the crude 2-methylfuran-3-carbonyl chloride in an inert organic solvent, such as dichloromethane.[3]
 - Cool the solution in an ice bath.
 - Slowly add an equimolar amount of aniline, followed by a slight excess of a base like pyridine or triethylamine to act as an acid scavenger.[3]
 - Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- · Work-up and Purification:
 - Wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Fenfuram.
 - Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to obtain pure **Fenfuram**.





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Caption: Workflow for the synthesis of **Fenfuram**.

Analytical Method: QuEChERS Extraction and LC-MS/MS Analysis



The analysis of **Fenfuram** residues in environmental or agricultural samples often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by instrumental analysis.[10][11]

Objective: To extract and quantify **Fenfuram** from a solid matrix (e.g., cereal grain).

Materials:

- Homogenized sample (5-10 g)
- Water (for dry matrices)
- Acetonitrile (ACN), HPLC grade
- Formic acid
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
- Centrifuge tubes (50 mL, 15 mL)
- · Centrifuge, vortex mixer
- LC-MS/MS system with a C18 column

Methodology:

- Sample Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[10] For dry matrices,
 add 10 mL of water to hydrate the sample.[10]
 - Add 10 mL of acetonitrile to the tube.[10]
 - Add the appropriate QuEChERS salt packet.
 - Immediately cap and shake vigorously for 6 minutes.[10]

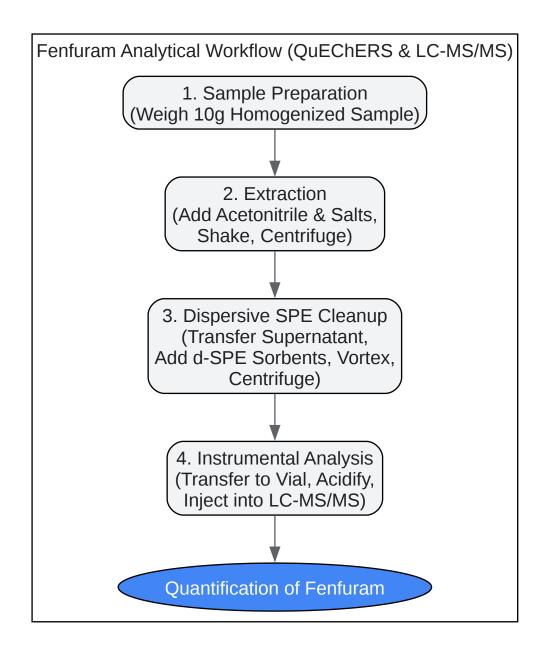
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- Centrifuge the tube at >3000 rpm for 10 minutes.[10] The upper layer is the acetonitrile extract.
- Dispersive SPE (d-SPE) Cleanup:
 - Transfer a 5 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing magnesium sulfate and Primary Secondary Amine (PSA) sorbent.[10] C18 sorbent may also be included for samples with high-fat content.[11]
 - Vortex the tube for 30-60 seconds.[10]
 - Centrifuge at >3000 rpm for 5 minutes.[10]
- Sample Analysis:
 - Transfer the cleaned supernatant to an autosampler vial.[10]
 - Acidify the extract slightly (e.g., with 0.1% formic acid) to improve the chromatographic peak shape and ionization of **Fenfuram**.
 - Inject the sample into an LC-MS/MS system.
 - Separate the analyte using a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile mobile phase, both with 0.1% formic acid).
 - Detect and quantify Fenfuram using mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Precursor-to-product ion transitions for Fenfuram (e.g., m/z 202.08 -> 109.02) should be optimized for sensitivity and specificity.[4]





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Caption: General workflow for Fenfuram analysis.

Mechanism of Action: SDH Inhibition

Fenfuram's fungicidal activity stems from its role as a Succinate Dehydrogenase (SDH) inhibitor.[3] SDH, also known as Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role by participating in both the citric acid cycle and the electron transport chain (ETC).



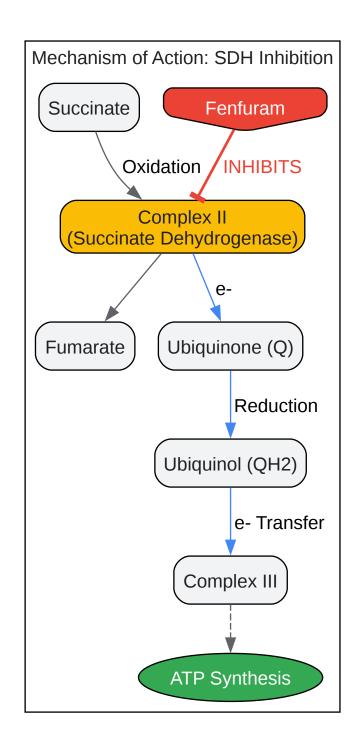




- Citric Acid Cycle: SDH catalyzes the oxidation of succinate to fumarate.
- Electron Transport Chain: The electrons harvested from succinate are passed to ubiquinone (Coenzyme Q), reducing it to ubiquinol. This ubiquinol then shuttles the electrons to Complex III of the ETC.

Fenfuram binds to the ubiquinone-binding site (Q-site) of the SDH complex. This binding physically obstructs the natural substrate (ubiquinone) from accessing the site, thereby halting the electron transfer process. The inhibition of SDH disrupts the entire ETC, which leads to a severe reduction in ATP synthesis, the cell's primary energy currency. This energy crisis ultimately results in fungal cell death.[12][13]





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Caption: Fenfuram inhibits Complex II (SDH) in the ETC.

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